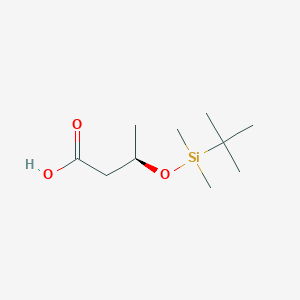
(R)-3-(tert-Butyldimethylsilyloxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID is a chemical compound that features a tert-butyldimethylsilyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBS group is particularly useful for protecting hydroxyl groups during chemical reactions, allowing for selective transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane. The general reaction scheme is as follows:
R-OH+TBSCl→R-OTBS+HCl
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as described above. Flow microreactor systems have also been developed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The TBS group is stable under mild oxidative conditions.
Reduction: The compound can be reduced under specific conditions without affecting the TBS group.
Substitution: The TBS group can be selectively removed using fluoride ions, such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Mild oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: TBAF in tetrahydrofuran (THF) is commonly used to remove the TBS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of biologically active molecules where selective protection of functional groups is required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary during multi-step synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism by which ®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID exerts its effects is primarily through the protection of hydroxyl groups. The TBS group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted reactions. This stability is due to the steric hindrance provided by the bulky tert-butyl and dimethylsilyl groups .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl (TMS) ethers: Less sterically hindered and less stable compared to TBS ethers.
Triisopropylsilyl (TIPS) ethers: More sterically hindered and more stable than TBS ethers.
Methoxymethyl (MOM) ethers: Provide different reactivity and stability profiles.
Uniqueness
®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID is unique due to its balance of stability and ease of removal. The TBS group offers sufficient steric protection while being removable under relatively mild conditions, making it highly versatile in synthetic applications .
Propiedades
Fórmula molecular |
C10H22O3Si |
|---|---|
Peso molecular |
218.36 g/mol |
Nombre IUPAC |
(3R)-3-[tert-butyl(dimethyl)silyl]oxybutanoic acid |
InChI |
InChI=1S/C10H22O3Si/c1-8(7-9(11)12)13-14(5,6)10(2,3)4/h8H,7H2,1-6H3,(H,11,12)/t8-/m1/s1 |
Clave InChI |
SVHGAHUUGQJELP-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(CC(=O)O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















